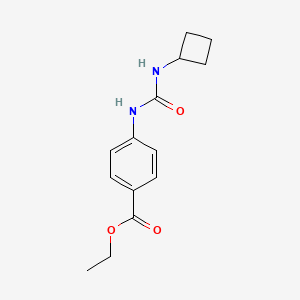

Ethyl 4-(3-cyclobutylureido)benzoate

Description

Ethyl 4-(3-cyclobutylureido)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 3-cyclobutylureido substituent at the para position of the aromatic ring.

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

ethyl 4-(cyclobutylcarbamoylamino)benzoate |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(17)10-6-8-12(9-7-10)16-14(18)15-11-4-3-5-11/h6-9,11H,2-5H2,1H3,(H2,15,16,18) |

InChI Key |

YWIHDDVNEWBXKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three categories of benzoate derivatives:

Ethyl 4-(Dimethylamino)benzoate (): Substituent: Dimethylamino (–N(CH₃)₂), an electron-donating group. Reactivity: Exhibits higher reactivity in resin cements compared to methacrylate-based analogs, achieving superior degrees of conversion (DC) in polymerization. This suggests stronger electron-donating effects enhance radical initiation efficiency . Physical Properties: Resins containing this compound demonstrate improved mechanical strength and lower water sorption compared to methacrylate analogs.

- Substituent : Unmodified benzoate core.

- Toxicity : Ethyl benzoate is widely used in cosmetics due to low acute toxicity (LD₅₀ > 2000 mg/kg in rats). The absence of polar substituents reduces hydrogen-bonding capacity, resulting in higher volatility and lower solubility in polar solvents .

Ethyl 4-(1-Acetamido-4-ethoxy-4-oxobutyl)benzoate (Compound 29) ():

- Substituent : Acetamido-ethoxy-oxobutyl chain.

- Synthesis : Purified via silica gel chromatography, indicating moderate polarity.

- Molecular Weight : 344 (M+Na)+, larger than the target compound’s estimated molecular weight (~278.3 g/mol). The extended alkyl chain in Compound 29 may reduce bioavailability compared to the rigid cyclobutylureido group .

Key Differences in Physicochemical Properties

*Estimated based on molecular formula (C₁₃H₁₇N₂O₃).

Substituent-Driven Trends

- Steric Effects: The cyclobutyl ring introduces rigidity, contrasting with the flexible dimethylamino group in Ethyl 4-(dimethylamino)benzoate. This rigidity may hinder crystallization or enhance selectivity in molecular interactions.

- Synthetic Complexity : Compounds with branched substituents (e.g., Compound 29) require multi-step synthesis and chromatography, whereas simpler analogs like ethyl benzoate are commercially mass-produced .

Research Implications and Gaps

While this compound’s exact properties remain uncharacterized in the provided evidence, comparisons with structural analogs highlight critical trends:

- Pharmacological Potential: Ureido groups are common in kinase inhibitors (e.g., sorafenib), suggesting possible therapeutic applications.

- Material Science: Its polarity and H-bonding capacity could improve compatibility in polymer blends or adhesives, akin to Ethyl 4-(dimethylamino)benzoate’s role in resin cements .

- Toxicology : The cyclobutylureido group’s metabolic fate warrants investigation, as alkyl benzoates like ethyl benzoate are rapidly hydrolyzed to benign metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.